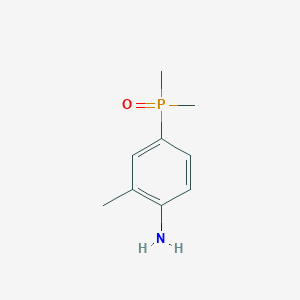

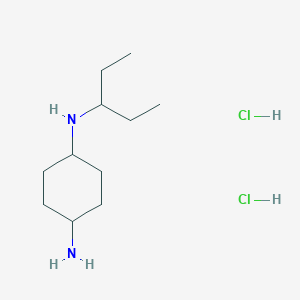

![molecular formula C20H22N4O4S2 B2871893 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 312914-21-9](/img/structure/B2871893.png)

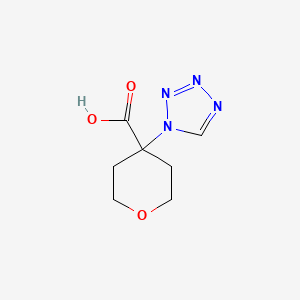

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide” is a complex organic molecule that contains a benzothiazole ring, which is a system containing a benzene ring fused to a thiazole ring .

Molecular Structure Analysis

The molecular structure of similar compounds often involves distorted octahedral geometries around the metal atoms .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been used in the transfer hydrogenation of ketones .Aplicaciones Científicas De Investigación

Antimalarial and Antiviral Potential

- N-(phenylsulfonyl)acetamide derivatives, related to the compound , have shown promise in antimalarial activity. These compounds, including benzo[d]thiazol-2-ylthio derivatives, displayed significant in vitro antimalarial activity and acceptable ADMET properties. Additionally, molecular docking studies revealed their potential against Plasmepsin-1 and Plasmepsin-2, as well as the main protease and Spike Glycoprotein of SARS-CoV-2 (Fahim & Ismael, 2021).

Antimicrobial Activities

- Substituted N-(benzo[d]thiazol-2-yl)acetamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, which indicates their potential as antimicrobial agents (Anuse et al., 2019).

Antioxidant and Urease Inhibition

- A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrated notable biological activities, including antioxidant, antibacterial, and significant urease inhibition. Molecular docking studies supported their interaction with the non-metallic active site of the urease enzyme (Gull et al., 2016).

Anticancer Applications

- Various N-(benzo[d]thiazol-2-yl)acetamide derivatives have been evaluated for their antitumor activities. Some compounds in this category have shown considerable activity against different cancer cell lines, indicating their potential use in cancer therapy (Yurttaş et al., 2015).

Anti-Inflammatory and Analgesic Properties

- Benzothiazole derivatives, including N-(6-acetamidobenzo[d]thiazol-2-yl)acetamide derivatives, have been synthesized and evaluated for anti-inflammatory and analgesic activities. Some of these compounds exhibited significant activities in this regard (Verma et al., 2014).

Propiedades

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-4-24(5-2)30(27,28)16-9-6-14(7-10-16)19(26)23-20-22-17-11-8-15(21-13(3)25)12-18(17)29-20/h6-12H,4-5H2,1-3H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJIFKZLDGRUDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

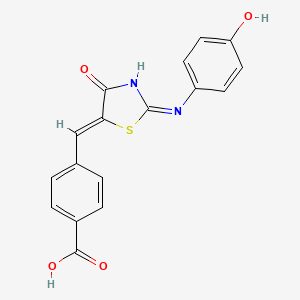

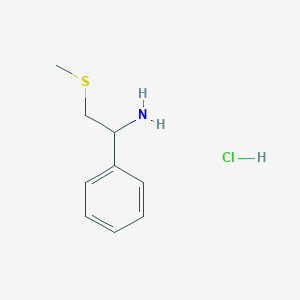

![4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2871817.png)

![2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2871828.png)